Enhanced Protodemercuration Rate
In a direct head-to-head kinetic study of protodemercuration (displacement of the HgCl group by hydrogen) in aqueous alcoholic hydrochloric acid at 70 °C, p-tolylmercuric chloride exhibited a relative rate of 7 compared to phenylmercuric chloride (relative rate = 1) [1]. The reaction was established to be first order in RHgCl, first order in hydrogen ion, and zero order in chloride ion. The full relative rate series was: phenyl = 1, p-tolyl = 7, m-tolyl = 2.4, p-chlorophenyl = 0.67, m-chlorophenyl = 0.26, p-methoxyphenyl = 150, m-methoxyphenyl = 0.71. A Hammett plot of log k against σ⁺ yielded a ρ value of −2.44 with a correlation coefficient of 0.986 [1].
| Evidence Dimension | Protodemercuration relative rate (k_rel) |
|---|---|
| Target Compound Data | Relative rate = 7 |
| Comparator Or Baseline | Phenylmercuric chloride: relative rate = 1; m-tolylmercuric chloride: relative rate = 2.4; p-chlorophenylmercuric chloride: relative rate = 0.67; p-methoxyphenylmercuric chloride: relative rate = 150 |
| Quantified Difference | 7-fold faster than phenylmercuric chloride; 2.9-fold faster than m-tolyl isomer; ~21-fold slower than p-methoxyphenyl analog |
| Conditions | Aqueous alcoholic HCl, 70 °C; first order in RHgCl and [H⁺], zero order in [Cl⁻] |
Why This Matters
A 7-fold difference in reaction rate directly impacts reaction time, reagent stoichiometry, and product purity in any synthetic protocol employing protodemercuration; selecting the wrong arylmercuric chloride can lead to incomplete conversion or excessive side reactions.
- [1] Brown RD, Buchanan AS, Humffray AA. Protodemercuration of organomercuric chlorides. I. Aromatic mercuric chlorides. Aust J Chem. 1965;18(10):1507–1512. doi:10.1071/CH9651507. View Source
